molecular formula C7H13NO B14632391 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- CAS No. 54520-86-4

2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl-

Cat. No.: B14632391
CAS No.: 54520-86-4
M. Wt: 127.18 g/mol
InChI Key: OGBSTSGYMABAOY-UHFFFAOYSA-N
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Description

2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethoxy group at the 5-position and a methyl group at the 2-position, making it a unique derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- can be achieved through various methods. One common approach involves the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . Another method includes the use of palladium, ruthenium, and iron catalysis to enable the synthesis of 2-substituted pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) catalysts and air.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products

The major products formed from these reactions include various substituted pyrroles and oxidized derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- involves its interaction with molecular targets and pathways. The compound can undergo cyclization and tautomerization, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct

Properties

CAS No.

54520-86-4

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-ethoxy-2-methyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C7H13NO/c1-3-9-7-5-4-6(2)8-7/h6H,3-5H2,1-2H3

InChI Key

OGBSTSGYMABAOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(CC1)C

Origin of Product

United States

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